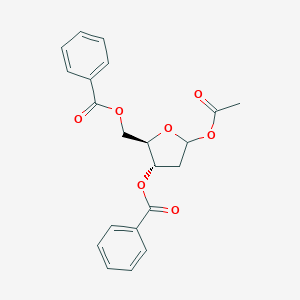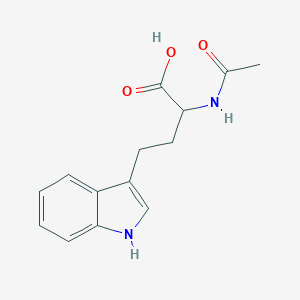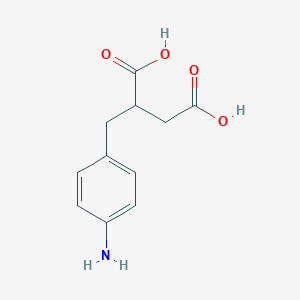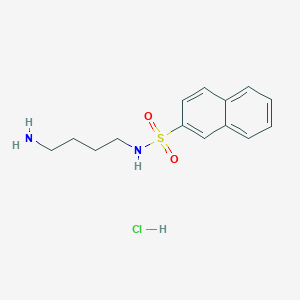
N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonamide derivatives are a significant class of compounds with various pharmaceutical and industrial applications. Their unique chemical structure, characterized by the sulfonamide group (-SO2NH2), allows for diverse chemical reactions and modifications, leading to a wide range of biological activities and applications.
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve multiple steps, including reactions with sulfonyl chlorides, amines, and other intermediates. For example, the cascade synthesis of sulfonamide derivatives from N-(2-polychloroethyl)sulfonamides via chloroaziridine intermediates presents a novel route to cyclic or open-chain sulfonamide derivatives (Rozentsveig et al., 2010).
Molecular Structure Analysis
The molecular structure of sulfonamides plays a critical role in their biological activity and interactions. X-ray crystallographic studies, for instance, have shed light on the binding modes of sulfonamide inhibitors to enzymes like carbonic anhydrase, revealing the importance of the sulfonamide group in enzyme inhibition (Menchise et al., 2006).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, including sulfonylation, which introduces sulfonamide groups into molecules, significantly altering their chemical properties and biological activities. The reactivity of the sulfonamide group enables the synthesis of a wide range of derivatives with potential applications in medicinal chemistry (Povarov et al., 2019).
Aplicaciones Científicas De Investigación
Antitumor Applications
- Sulfonamide derivatives, including compounds related to N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride, have been investigated for their potential as antitumor agents. Research has shown that these compounds, through their design and synthesis, can exhibit significant antitumor activity with low toxicity. This makes them promising candidates for the development of novel antitumor drugs (Huang, Lin, & Huang, 2002).
Biochemical Applications
- Studies have utilized similar sulfonamide compounds as fluorescent probes to investigate the interaction with phospholipid and bile salt micelles. This research is crucial for understanding the biochemical behaviors of these compounds in different environments, which can have implications for their use in various medical and scientific applications (Narayanan, Paul, & Balaram, 1980).
Antimicrobial Activity
- Novel sulfonamides, including structures similar to N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride, have been synthesized and tested for their antimicrobial activities. These studies are pivotal in discovering new antimicrobial agents, especially given the rising concern of antibiotic resistance (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).
Ophthalmic Applications
- Research has been conducted on sulfonamide derivatives for their potential use in ophthalmology, specifically in lowering intraocular pressure in conditions like glaucoma. These compounds, through their action as carbonic anhydrase inhibitors, show promise in treating eye conditions (Barboiu, Supuran, Menabuoni, Scozzafava, Mincione, Briganti, & Mincione, 1999).
Chemical Interaction Studies
- Sulfonamide drugs, including compounds structurally related to N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride, have been studied for their binding properties to tubulin. Understanding these interactions is crucial for developing drugs that can inhibit tubulin polymerization, a process important in cancer therapy (Banerjee, Poddar, Mitra, Surolia, Owa, & Bhattacharyya, 2005).
Mecanismo De Acción
Target of Action
It’s structurally similar compound, n-(5-aminopentyl)acetamide, is known to be an acetylated form of the polyamine cadaverine . Polyamines are small organic polycations that exist ubiquitously in all living organisms . They are involved in a wide variety of cytoplasmic reactions such as DNA replication and protein synthesis, and are essential for proper growth and proliferation of the organisms .
Mode of Action
These functional groups confer to the molecules multiple positive charges at physiological pH, which might facilitate their interaction with negatively charged molecules in the cell .
Biochemical Pathways
Considering its structural similarity to n-(5-aminopentyl)acetamide, it might be involved in the regulation of polyamine biosynthesis . The critical step of polyamine biosynthesis generally includes the amino acid-decarboxylating reaction to produce the primary diamines, such as cadaverine from lysine .
Result of Action
Given its structural similarity to n-(5-aminopentyl)acetamide, it might be involved in regulating dna replication and protein synthesis, thereby affecting the growth and proliferation of organisms .
Action Environment
It’s worth noting that the physiological ph might play a role in facilitating the interaction of the compound with its targets due to the presence of amine functional groups .
Propiedades
IUPAC Name |
N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S.ClH/c16-15-6-4-5-12-11-13(7-8-14(12)15)21(19,20)18-10-3-1-2-9-17;/h4-8,11,18H,1-3,9-10,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBVMUPRNSZJTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCN)C(=C1)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



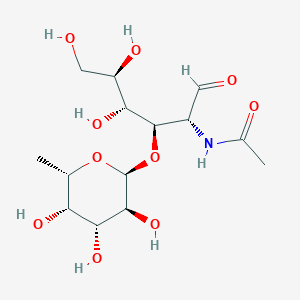
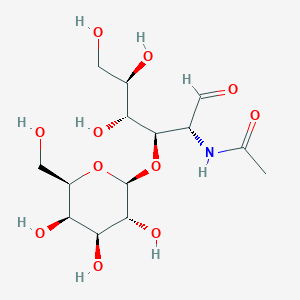


![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)
